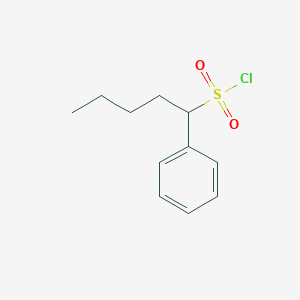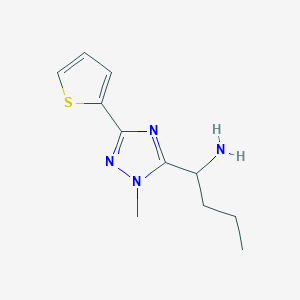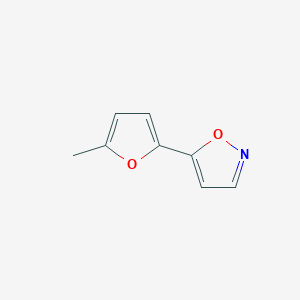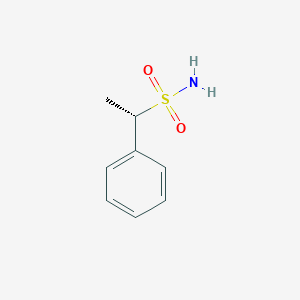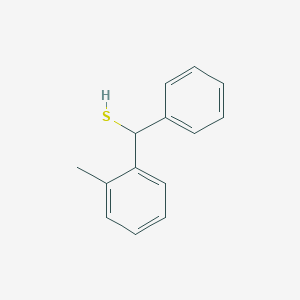
Phenyl(o-tolyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(o-tolyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a phenyl group and an o-tolyl group This compound is known for its distinctive odor, which is typical of thiols
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(o-tolyl)methanethiol can be synthesized through various methods. One common approach involves the reaction of o-tolylmagnesium bromide with phenyl disulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{S}_2 + \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{MgBrS}\text{C}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of o-tolyl chloride with sodium phenylthiolate under controlled conditions to yield the desired thiol compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl(o-tolyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. [ 2 \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + [O] \rightarrow \text{C}_6\text{H}_5\text{S}\text{S}\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{R-X} \rightarrow \text{C}_6\text{H}_5\text{S-R} + \text{HX} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution Reagents: Alkyl halides (R-X), where X is a halogen
Major Products:
Disulfides: Formed through oxidation
Thioethers: Formed through substitution reactions
Scientific Research Applications
Phenyl(o-tolyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl(o-tolyl)methanethiol involves its interaction with various molecular targets through its thiol group. The thiol group can undergo oxidation-reduction reactions, forming disulfides and modulating redox-sensitive pathways. Additionally, the compound can act as a nucleophile, participating in substitution reactions that alter the structure and function of target molecules.
Comparison with Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity due to the absence of aromatic groups.
Ethanethiol (C₂H₅SH): Another simple thiol with distinct physical and chemical properties.
Thiophenol (C₆H₅SH): A thiol with a phenyl group, similar to Phenyl(o-tolyl)methanethiol but lacking the o-tolyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and o-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H14S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
(2-methylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C14H14S/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 |
InChI Key |
BPAXNYHYMGVJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


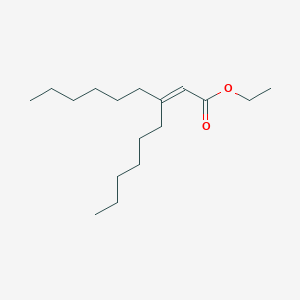
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
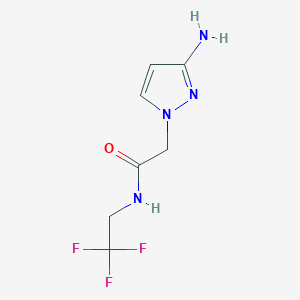
![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)

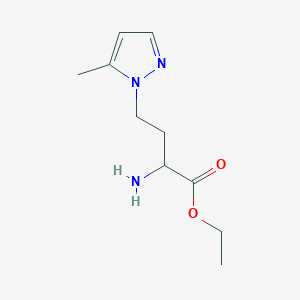

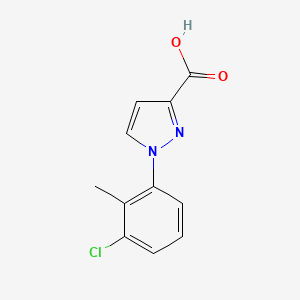
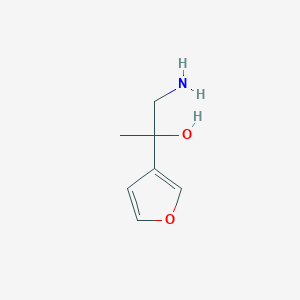
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
